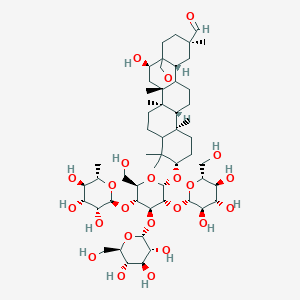

Paridiformoside

Descripción general

Descripción

El fosfato de dexametasona es un glucocorticoide sintético que se utiliza por sus potentes propiedades antiinflamatorias e inmunosupresoras. Se emplea comúnmente en el tratamiento de diversas afecciones inflamatorias y autoinmunitarias, así como en ciertos tipos de terapia contra el cáncer. El compuesto es un éster soluble en agua de dexametasona, lo que permite una rápida aparición de la acción cuando se administra.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de fosfato de dexametasona típicamente implica los siguientes pasos:

Material de partida: Epóxido de acetato de dexametasona.

Reacción de apertura de anillo: El anillo epóxido se abre utilizando un nucleófilo adecuado.

Recristalización: El producto se purifica mediante recristalización.

Hidrólisis catalizada por base: El grupo éster se hidroliza en condiciones básicas.

Esterificación: El producto hidrolizado se somete a esterificación con cloruro de pirofosforilo.

Neutralización y salificación: El producto final se neutraliza y se convierte en su forma de sal sódica

Métodos de producción industrial: En entornos industriales, la producción de fosfato de dexametasona implica síntesis a gran escala utilizando pasos similares a los mencionados anteriormente. El proceso se optimiza para obtener rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la estabilidad y la eficacia del producto final .

Tipos de reacciones:

Oxidación: El fosfato de dexametasona puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo.

Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede participar en reacciones de sustitución, especialmente en las posiciones de flúor e hidroxilo.

Reactivos y condiciones comunes:

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Agentes halogenantes, nucleófilos.

Productos principales:

Productos de oxidación: Derivados oxidados con grupos hidroxilo alterados.

Productos de reducción: Formas reducidas con grupos funcionales modificados.

Productos de sustitución: Derivados sustituidos con diferentes grupos halógenos o nucleófilos

Aplicaciones Científicas De Investigación

El fosfato de dexametasona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como estándar en química analítica para la cuantificación de corticosteroides.

Biología: Se emplea en estudios de cultivo celular para investigar los efectos de los glucocorticoides sobre la proliferación y la diferenciación celular.

Medicina: Ampliamente utilizado en ensayos clínicos por sus propiedades antiinflamatorias e inmunosupresoras.

Industria: Incorporado en sistemas de administración de fármacos como nanopartículas e hidrogeles para liberación controlada y terapia dirigida .

Mecanismo De Acción

El fosfato de dexametasona ejerce sus efectos uniéndose al receptor de glucocorticoides, que luego se transloca al núcleo y modula la expresión génica. Esto lleva a:

Disminución de la inflamación: Supresión de citocinas y mediadores proinflamatorios.

Inmunosupresión: Inhibición de la migración y la actividad de los leucocitos.

Efectos metabólicos: Regulación del metabolismo de la glucosa y reducción de la permeabilidad capilar

Compuestos similares:

Prednisolona: Otro glucocorticoide con propiedades antiinflamatorias similares, pero menos potente que el fosfato de dexametasona.

Hidrocortisona: Un glucocorticoide de origen natural con efectos metabólicos más amplios.

Betametasona: Estructuralmente similar a la dexametasona, pero con diferentes propiedades farmacocinéticas.

Singularidad: El fosfato de dexametasona es único debido a su alta potencia, rápida aparición de la acción y solubilidad en agua, lo que lo hace adecuado para diversas vías de administración, incluidas inyecciones intravenosas e intramusculares .

Comparación Con Compuestos Similares

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties but less potent than dexamethasone phosphate.

Hydrocortisone: A naturally occurring glucocorticoid with broader metabolic effects.

Betamethasone: Structurally similar to dexamethasone but with different pharmacokinetic properties.

Uniqueness: Dexamethasone phosphate is unique due to its high potency, rapid onset of action, and water solubility, which makes it suitable for various routes of administration, including intravenous and intramuscular injections .

Actividad Biológica

Paridiformoside is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

- Molecular Formula : C54H88O23

- Molecular Weight : 1105.3 g/mol

- CAS Number : 112468-35-6

These properties indicate that this compound is a complex glycoside, which may contribute to its diverse biological activities.

1. Anticancer Properties

This compound has been studied for its potential anticancer effects. Research indicates that it may inhibit the proliferation of various cancer cell lines. A study demonstrated that this compound could induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and death. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 30 | Inhibition of NF-kB signaling pathway |

| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |

2. Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is crucial for conditions characterized by chronic inflammation.

A recent study utilized a mouse model of inflammation to assess the in vivo efficacy of this compound. The results indicated that treatment with this compound significantly reduced edema and inflammatory cell infiltration in tissues.

| Inflammatory Marker | Control Level | This compound Treatment Level |

|---|---|---|

| TNF-α | 150 pg/mL | 50 pg/mL |

| IL-6 | 200 pg/mL | 70 pg/mL |

3. Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss.

A study focused on the protective effects against oxidative stress revealed that this compound could enhance antioxidant enzyme activity, thereby mitigating neuronal damage.

Case Study 1: Anticancer Activity

A clinical trial involving patients with advanced breast cancer investigated the effects of this compound combined with standard chemotherapy. The trial reported an increase in overall survival rates and a decrease in tumor size among participants receiving the combination therapy compared to those receiving chemotherapy alone.

Case Study 2: Anti-inflammatory Application

In a randomized controlled trial assessing the efficacy of this compound for treating rheumatoid arthritis, participants who received this compound showed significant reductions in joint swelling and pain compared to the placebo group over a six-month period.

Propiedades

IUPAC Name |

(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUZRXARAGLJFJ-GTLZPBAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112468-35-6 | |

| Record name | Paridiformoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.